molecular formula C6H11N3O2S B13220660 (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide

Cat. No.: B13220660
M. Wt: 189.24 g/mol
InChI Key: OANYKCWNYHDOOW-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide (CAS 1485300-16-0) is a synthetic organic compound featuring an imidazole core functionalized with an ethyl group and a methanesulfonamide moiety. With the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol, this compound serves as a valuable chemical scaffold in medicinal chemistry and antimicrobial research . The structural combination of an imidazole ring and a sulfonamide group is of significant interest in developing new therapeutic agents. Sulfonamides represent a well-known class of bioactive compounds with a broad spectrum of biological activities . Notably, recent scientific investigations have highlighted the potential of 1H-imidazole-5-yl derivatives as a promising new structural class in the fight against antibiotic-resistant bacteria. For instance, research has identified specific 3-substituted-1H-imidazol-5-yl-1H-indole analogues that exhibit potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL . Furthermore, hybrid molecules incorporating both imidazolone and sulfonamide functional groups have been designed and synthesized, showing significant efficacy against multidrug-resistant (MDR) pathogens . These findings underscore the research value of this compound as a key intermediate or building block for the design and synthesis of novel anti-MRSA and antifungal agents, providing a crucial starting point for hit-to-lead optimization campaigns. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(3-ethylimidazol-4-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11)

InChI Key

OANYKCWNYHDOOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide

General Synthetic Strategy

The preparation of this compound generally involves two key synthetic steps:

  • Step 1: Functionalization of the imidazole ring at the 5-position with a methanesulfonamide group.
  • Step 2: Introduction of the ethyl substituent at the 1-position of the imidazole nitrogen.

These transformations typically require selective lithiation or nucleophilic substitution strategies under inert atmosphere conditions to ensure regioselectivity and yield optimization.

Detailed Synthetic Route

Lithiation of Imidazole and Subsequent Functionalization

A common approach starts with lithiation of the imidazole ring using a strong base such as n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) under nitrogen atmosphere to generate the 5-lithio intermediate. This intermediate then reacts with an electrophilic methanesulfonyl chloride to introduce the methanesulfonamide group at the 5-position.

Step Reagents Conditions Notes
Lithiation n-Butyllithium (1.6 M in hexane) -78 °C, THF, N2 atmosphere 5 min stirring
Electrophilic substitution Methanesulfonyl chloride (MsCl) 0 °C to room temperature Dropwise addition, 30 min stirring
  • Reaction Mechanism:
    • The acidic proton at the 5-position of imidazole is abstracted by n-butyllithium.
    • The resulting carbanion attacks methanesulfonyl chloride, forming the sulfonamide bond.
Alkylation at the 1-Position of Imidazole

Following sulfonamide formation, the introduction of the ethyl group at the 1-position of the imidazole nitrogen is achieved via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.

Step Reagents Conditions Notes
N-Alkylation Ethyl bromide or iodide DMF or acetone, reflux 12-18 h reaction time
Base K2CO3 or NaH Room temperature to reflux Ensures deprotonation of N-H
  • Reaction Mechanism:
    • The nitrogen lone pair attacks the alkyl halide, displacing the halide ion and forming the N-ethyl imidazole derivative.

Alternative Synthetic Routes

Some literature reports the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to generate the imidazole anion, which then undergoes reaction with sulfonyl chlorides to afford sulfonamide derivatives with high regioselectivity. This method is advantageous for sensitive substrates and can be conducted at low temperatures (-70 °C) in THF.

Step Reagents Conditions Notes
Deprotonation LiHMDS -70 °C, THF 18 h reaction time
Sulfonamide formation Methanesulfonyl chloride 0 °C to room temperature Controlled addition

This method has been successfully used to prepare various imidazole sulfonamide derivatives with good yields and purity.

Research Outcomes and Analytical Data

Yield and Purity

  • Typical yields for the lithiation and sulfonamide formation step range from 65% to 85% , depending on reaction scale and purification methods.
  • Alkylation at the 1-position usually proceeds with yields between 70% and 90% .
  • Purification is commonly achieved by column chromatography or recrystallization.

Characterization Techniques

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Lithiation with n-BuLi + MsCl n-Butyllithium, Methanesulfonyl chloride THF, -78 °C to RT, N2 atmosphere 65-85 Regioselective sulfonamide formation
Alkylation with Ethyl Halide Ethyl bromide/iodide, K2CO3 or NaH DMF or acetone, reflux 70-90 N-ethylation of imidazole nitrogen
LiHMDS deprotonation + MsCl LiHMDS, Methanesulfonyl chloride THF, -70 °C to RT 70-80 Alternative for sensitive substrates

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is a chemical compound with an imidazole ring and a methanesulfonamide group, making it of interest in medicinal chemistry and pharmacology. Its applications stem from its unique structural characteristics.

Scientific Research Applications

  • Drug Discovery Programs The compound is suitable for exploration in drug discovery programs.
  • Biological Activity this compound exhibits biological activity, especially in pharmacology. Studies using computational methods like Quantitative Structure-Activity Relationship (QSAR) have been used to predict its biological activity based on structural similarities with known active compounds.
  • Versatile Synthesis The synthesis of this compound can be achieved through several methods, highlighting its accessibility for research and application purposes.
  • Interaction Studies Interaction studies often focus on its binding affinity and inhibitory potential against specific targets. Techniques include X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays. These studies are critical for understanding how this compound can be utilized effectively in therapeutic contexts.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
MethanesulfonamideContains a sulfonamide groupSimple structure, widely used as an antibacterial agent.
1-MethylimidazoleImidazole ring with methyl groupLacks sulfonamide functionality; used in organic synthesis.
2-(Methylthio)benzothiazoleContains thiazole and sulfur functionalityExhibits antifungal properties; different heterocyclic structure.
4-Amino-N-(4-methylphenyl)benzenesulfonamideAromatic amine with sulfonamide groupKnown as a potent diuretic agent; differs in aromatic substitution.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide and related compounds:

Compound Core Structure Substituents Key Functional Group Biological Activity/Application Reference
This compound Imidazole 1-Ethyl, 5-methanesulfonamide Sulfonamide (-SO₂NH₂) Potential pharmacological tool (hypothesized) N/A
AH-494 (3-(1-Ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide) Indole-imidazole hybrid 1-Ethyl, 5-carboxamide Carboxamide (-CONH₂) Selective 5-HT7 receptor agonist
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulphonate Imidazole 1-Ethyl methanesulphonate, 5-nitro Sulphonate ester (-SO₃CH₂CH₃) Synthetic intermediate (antimicrobial prodrug)
N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide Benzimidazole 1-Phenylmethanesulfonamide Sulfonamide (-SO₂NH₂) Unknown (structural analog for crystallography)
(1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Imidazole 1-Ethyl, 2-methanesulfonyl, 5-methanol Methanol (-CH₂OH) Synthetic intermediate

Key Observations:

Core Structure Variations: Imidazole vs. Indole-Imidazole Hybrids: AH-494 () combines indole and imidazole moieties, enabling dual interactions with serotonin receptors. The sulfonamide analog may lack this hybrid advantage but could offer distinct electronic effects .

Functional Group Impact :

  • Sulfonamide vs. Carboxamide : Sulfonamides (-SO₂NH₂) are more acidic (pKa ~1–2) than carboxamides (-CONH₂, pKa ~5), influencing solubility and membrane permeability. AH-494’s carboxamide is critical for 5-HT7 selectivity, while sulfonamides may introduce off-target interactions (e.g., carbonic anhydrase inhibition) .
  • Sulfonate Esters : Compounds like those in are often prodrugs, as sulphonate esters hydrolyze to active sulfonic acids in vivo. Methanesulfonamide derivatives lack this prodrug mechanism, favoring direct activity .

Substituent Effects :

  • Ethyl vs. Methyl Groups : Ethyl substituents (e.g., AH-494) enhance selectivity over 5-HT1A receptors compared to methyl analogs, suggesting that this compound may similarly benefit from reduced off-target binding .
  • Nitro Groups : Nitro-substituted imidazoles () exhibit redox activity, which can lead to cytotoxicity. The absence of nitro groups in the target compound may improve safety profiles .

Biological and Pharmacological Profiles: 5-HT7 Receptor Agonists: AH-494’s indole-imidazole scaffold achieves nanomolar affinity for 5-HT7 receptors. Sulfonamide analogs may require structural optimization to match this potency . ADMET Properties: Sulfonamides generally exhibit higher metabolic stability than esters () but may carry risks of hypersensitivity reactions. Carboxamides like AH-494 show favorable ADMET profiles, suggesting a trade-off between stability and safety .

Biological Activity

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and a methanesulfonamide group. These functional groups suggest potential reactivity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Features

The compound is characterized by:

  • Imidazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Methanesulfonamide Group : A sulfonyl group attached to a nitrogen atom, which enhances its biological interactions.

These features contribute to the compound's reactivity and potential applications in drug discovery.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and antifungal domains. The following table summarizes its activity against different pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)Weak growth inhibitionMIC 16 µg/mL
Cryptococcus neoformansSelective antifungalNon-toxic at tested concentrations
Other Gram-positive bacteriaVariable activitySpecific MIC values not established

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amination : Reaction of 1-ethylimidazole with methanesulfonyl chloride.
  • Substitution Reactions : Utilizing various nucleophiles to introduce the methanesulfonamide moiety onto the imidazole ring.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

Case Studies and Research Findings

Recent studies have explored the biological activity of related imidazole compounds, providing insights into the potential of this compound:

  • Antibacterial Activity : A study reported that 3-substituted imidazole derivatives exhibited significant antibacterial properties against MRSA, suggesting that modifications to the imidazole ring can enhance activity .
  • Antifungal Properties : Research identified certain imidazole derivatives as effective against Cryptococcus neoformans, indicating that structural variations can lead to selective antifungal activity .
  • Mechanism of Action : The compound's mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of bacterial growth or fungal proliferation .

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